molecular formula C6H8O2 B12275336 2-Oxabicyclo[2.2.1]heptan-5-one CAS No. 111292-40-1

2-Oxabicyclo[2.2.1]heptan-5-one

Cat. No.: B12275336
CAS No.: 111292-40-1
M. Wt: 112.13 g/mol
InChI Key: MHQWNOCGIPVYED-UHFFFAOYSA-N
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Description

2-Oxabicyclo[2.2.1]heptan-5-one, also known as 7-oxabicyclo[2.2.1]heptan-5-one, is a bicyclic organic compound that features a unique structure with an oxygen bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The most common method for synthesizing 2-Oxabicyclo[2.2.1]heptan-5-one involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles. This reaction produces 7-oxabicyclo[2.2.1]hept-2-enes and 7-oxabicyclo[2.2.1]hepta-2,5-dienes, which can be further processed to obtain the desired compound . Another approach includes the catalytic hydrogenation of hydroquinone to generate a mixture of trans- and cis-cyclohexane-1,4-diol, which can be isomerized into the target compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Diels-Alder reactions using optimized conditions to maximize yield and purity. The use of high-pressure reactors and efficient catalysts can enhance the reaction efficiency and scalability .

Comparison with Similar Compounds

2-Oxabicyclo[2.2.1]heptan-5-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and makes it a valuable compound for various applications.

Biological Activity

2-Oxabicyclo[2.2.1]heptan-5-one is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article will explore the various biological activities associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is C8H12O2C_8H_{12}O_2, and it features a bicyclic structure that contributes to its distinct biological properties. The compound's stereochemistry and functional groups play a crucial role in its interactions with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antagonistic Effects on P2Y Receptors : Derivatives of 2-oxabicyclo[2.2.1]heptane have been identified as potent antagonists of the P2Y1 receptor, which is involved in various physiological processes such as platelet aggregation and neurotransmission .
  • Potential as Drug Candidates : The compound has been explored as a scaffold for developing novel drugs targeting various receptors, including opioid receptors, due to its ability to mimic certain pharmacophores found in existing drugs .

The biological activity of this compound can be attributed to its ability to interact with specific receptors and enzymes in the body:

  • P2Y Receptor Modulation : Studies have shown that modifications to the bicyclic structure can enhance binding affinity and selectivity for P2Y receptors, leading to significant pharmacological effects .
  • Opioid Receptor Interaction : Some derivatives have demonstrated agonistic activity at kappa and delta opioid receptors, suggesting potential applications in pain management or addiction therapies .

Study on P2Y Receptor Antagonism

A study investigated the efficacy of various 2-Oxabicyclo[2.2.1]heptan derivatives on P2Y receptor activity. The results indicated that certain derivatives displayed IC50 values ranging from 650 nM to 15.3 µM against the P2Y1 receptor, highlighting their potential as therapeutic agents for conditions involving platelet activation .

Development of Opioid Agonists

In another research effort, derivatives of 2-Oxabicyclo[2.2.1]heptan were synthesized and screened for activity against opioid receptors. Three compounds showed significant agonistic effects on kappa opioid receptors, with implications for developing new analgesics with reduced side effects compared to traditional opioids .

Comparative Analysis

The following table summarizes key findings related to the biological activities of 2-Oxabicyclo[2.2.1]heptan derivatives:

Compound DerivativeTarget ReceptorIC50 Value (nM)Activity Type
Compound AP2Y1650Antagonist
Compound BKappa Opioid150Agonist
Compound CDelta Opioid200Agonist

Properties

CAS No.

111292-40-1

Molecular Formula

C6H8O2

Molecular Weight

112.13 g/mol

IUPAC Name

2-oxabicyclo[2.2.1]heptan-5-one

InChI

InChI=1S/C6H8O2/c7-6-2-5-1-4(6)3-8-5/h4-5H,1-3H2

InChI Key

MHQWNOCGIPVYED-UHFFFAOYSA-N

Canonical SMILES

C1C2CC(=O)C1CO2

Origin of Product

United States

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